molecular formula C17H18F2N8O B6534294 N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-82-7

N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534294
CAS No.: 1058247-82-7
M. Wt: 388.4 g/mol
InChI Key: UAPROVJUMXALQY-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine-carboxamide scaffold. Its structure includes a 2,6-difluorophenyl group and an ethyl-substituted triazole ring, which confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N8O/c1-2-27-16-14(23-24-27)15(20-10-21-16)25-6-8-26(9-7-25)17(28)22-13-11(18)4-3-5-12(13)19/h3-5,10H,2,6-9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPROVJUMXALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Biological Activity

N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F2N7OC_{17}H_{19}F_{2}N_{7}O, with a molecular weight of approximately 392.38 g/mol. The structure includes a piperazine moiety and a triazolo-pyrimidine derivative, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₉F₂N₇O
Molecular Weight392.38 g/mol
CAS NumberNot specified
SolubilityModerate in DMSO

The biological activity of this compound is thought to involve interactions with specific biological targets such as kinases and other enzymes involved in disease pathways. Similar compounds have shown activity against DNA gyrase and other enzymes critical for bacterial replication. The triazole moiety is particularly important for binding affinity due to its ability to form hydrogen bonds with target proteins .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies showed that derivatives with similar structures inhibited the growth of various cancer cell lines, including breast cancer cells with IC50 values comparable to established drugs like Olaparib .
  • Mechanistic studies indicated that these compounds induce apoptosis through pathways involving PARP1 cleavage and increased levels of phosphorylated H2AX, suggesting their role in DNA damage response mechanisms .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Preliminary evaluations indicate activity against certain bacterial strains. The presence of the piperazine ring enhances solubility and bioavailability, which are critical for effective antimicrobial action.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). The compound induced significant apoptosis as evidenced by increased caspase 3/7 activity and PARP cleavage at various concentrations .
  • Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential of triazolo-pyrimidine derivatives against resistant bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the importance of structural modifications in enhancing efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Similarities and Differences

The compound shares a triazolo[4,5-d]pyrimidine core with several analogs but differs in substituents and functional groups. Below is a comparative analysis based on available literature:

Compound Core Structure Substituents Key Features
N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide Triazolo[4,5-d]pyrimidine - 2,6-Difluorophenyl
- Ethyl group at triazole
- Piperazine-carboxamide
High polarity due to carboxamide; fluorine enhances metabolic stability
Compound in (Patent EP2015) Triazolo[4,5-d]pyrimidine - 3,4-Difluorophenyl
- Cyclopropylamino
- Propylthio group
Cyclopropyl group enhances lipophilicity; propylthio may improve bioavailability
Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate () Triazolo[4,5-d]pyrimidine - Benzyl group at triazole
- Tert-butyl carbamate
Bulkier tert-butyl group reduces solubility; benzyl enhances aromatic stacking

Physicochemical and Pharmacokinetic Insights

The ethyl group at the triazole position offers a balance between steric hindrance and metabolic stability, contrasting with the benzyl group in , which increases lipophilicity but risks CYP450-mediated oxidation.

Synthetic Feasibility :

  • The tert-butyl carbamate analog () achieved a 66.7% yield via toluene recrystallization, suggesting that bulkier protecting groups may complicate synthesis compared to the carboxamide in the target compound.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Core triazolo-pyrimidine formation : Use precursor compounds (e.g., substituted pyrimidines) under controlled pH and temperature to cyclize into the triazolo-pyrimidine core .

Piperazine coupling : React the triazolo-pyrimidine intermediate with activated piperazine derivatives (e.g., chloroformates) in polar aprotic solvents like DMF or DMSO .

Final carboxamide functionalization : Introduce the 2,6-difluorophenyl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
Key Optimization : Monitor reaction progress via HPLC or TLC, and adjust stoichiometry to minimize side products (e.g., dimerization) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Use stability-indicating RP-HPLC methods with the following parameters:
ParameterCondition
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and phosphate buffer (pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at 220–280 nm
Stress testing (e.g., exposure to heat, light, acidic/alkaline conditions) quantifies degradation products. Store the compound at –20°C in inert atmospheres to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Batch variability : Ensure compound purity (>95% via HPLC) and confirm structural integrity with NMR/MS .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Target selectivity : Use isoform-specific inhibitors or CRISPR-edited cell models to rule off-target effects .
    Example : If conflicting enzyme inhibition data emerge, perform kinetic assays (e.g., IC50, Ki) under uniform buffer conditions .

Q. How do structural modifications (e.g., fluorophenyl or ethyl-triazole groups) influence target binding and pharmacokinetics?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
  • In vitro binding assays : Compare affinity for target receptors (e.g., kinases, GPCRs) across analogs .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to assess interactions between substituents and binding pockets .
    Key Findings :
SubstituentImpact
2,6-DifluorophenylEnhances metabolic stability via reduced CYP450 oxidation
Ethyl-triazoleIncreases lipophilicity (logP ~2.5), improving membrane permeability
Piperazine-carboxamideModulates solubility and hydrogen-bonding with biological targets

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological or oncological models?

  • Methodological Answer :
  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-MS on treated cells to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .
  • In vivo models : Use xenograft mice to evaluate tumor growth inhibition, paired with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
  • Receptor profiling : Screen against panels of GPCRs or ion channels using radioligand displacement assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :
  • 3D model optimization : Ensure organoids mimic in vivo conditions (e.g., hypoxia, ECM composition) .
  • Drug penetration analysis : Use fluorescently labeled analogs to quantify diffusion barriers in 3D structures .
  • Comparative IC50 : Calculate fold-change differences and correlate with expression of drug-efflux transporters (e.g., P-gp) via qPCR .

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